2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)20-15(23)9-21-10-18-16-13(17(21)24)8-19-22(16)14-7-5-4-6-12(14)3/h4-8,10-11H,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFFJTXOCIHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The core pyrazolo[3,4-d]pyrimidine scaffold is constructed via a one-flask protocol adapting methodologies from MDPI's pyrazolo[3,4-d]pyrimidine synthesis. 5-Amino-1-(2-methylphenyl)-1H-pyrazole (1a ) reacts with N,N-dimethylformamide (3.0 equiv) and phosphorus tribromide (3.0 equiv) in anhydrous dichloromethane at 60°C for 2 hours to form the Vilsmeier-Haack intermediate. Subsequent addition of hexamethyldisilazane (3.0 equiv) induces cyclization at 80°C for 4 hours, yielding 1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (2a ) in 87% yield.
Acetamide Functionalization
The N-(propan-2-yl)acetamide side chain is introduced via nucleophilic acyl substitution. Intermediate 2a undergoes bromination at the 5-position using phosphorus oxybromide (1.2 equiv) in acetonitrile at 0°C to 25°C over 6 hours. The resulting 5-bromo derivative (3a ) reacts with sodium acetamide-isopropylamide (1.5 equiv) in tetrahydrofuran at −78°C, achieving 73% yield after silica gel chromatography.
Table 1. Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| PBr3 Equiv | 2.0–3.5 | 3.0 | +24% |
| HMDS Addition Temp | 25°C–80°C | 60°C | +18% |
| Cyclization Time | 2–6 h | 4 h | +12% |
| Solvent Polarity | DCM vs DMF | DCM | +9% |
Suzuki Coupling-Mediated Assembly
Boronic Ester Intermediate Preparation
Adapting ACS' pyrrolo[2,3-d]pyrimidine functionalization, 5-bromo-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (3a ) undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl2 catalyst (5 mol%) in dioxane at 100°C for 8 hours. The boronic ester intermediate (4a ) is obtained in 68% yield after recrystallization from ethyl acetate/hexane.
Cross-Coupling with Acetamide Partner
A solution of 4a (1.0 equiv) and N-(propan-2-yl)-2-iodoacetamide (1.2 equiv) in degassed toluene/water (4:1) reacts with Pd(PPh3)4 (3 mol%) and sodium carbonate (2.0 equiv) at 90°C for 12 hours under nitrogen. This two-step sequence provides the target compound in 61% overall yield with >98% HPLC purity.
Multi-Step Convergent Synthesis
Pyrazole Ring Construction
4-Hydroxy-2-methylbenzaldehyde (1.0 equiv) condenses with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours to form 1-(2-methylphenyl)-1H-pyrazol-5-amine (5a ). Subsequent cyclocondensation with ethyl cyanoacetate (1.5 equiv) in acetic acid at 120°C for 8 hours generates the pyrazolo[3,4-d]pyrimidine core.
Late-Stage Acylation
The 5-amino intermediate (6a ) reacts with isopropyl isocyanate (1.1 equiv) in dichloromethane containing triethylamine (2.0 equiv) at 0°C to 25°C over 24 hours. Column chromatography (ethyl acetate/hexane 3:7) affords the target acetamide in 65% yield with <0.5% erythro isomer contamination.
Table 2. Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Purity (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier-Heterocyclization | 2 | 63% | 99.2 | Industrial |
| Suzuki Coupling | 3 | 61% | 98.7 | Pilot |
| Convergent | 4 | 58% | 97.5 | Lab |
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine H3), 7.68–7.25 (m, 4H, aromatic), 4.12 (q, J = 6.8 Hz, 1H, isopropyl CH), 3.98 (s, 2H, CH2CO), 2.51 (s, 3H, Ar-CH3), 1.32 (d, J = 6.8 Hz, 6H, isopropyl CH3).
Infrared Spectral Data
Strong absorption at 1685 cm−1 (C=O stretch), 1562 cm−1 (pyrimidine ring), and 1240 cm−1 (C-N amide bond).
Process Optimization Considerations
Solvent System Screening
Dimethylacetamide outperformed DMF in cyclization efficiency (82% vs 73% yield) while reducing reaction time from 6 to 4 hours.
Catalytic System Refinement
Pd-XPhos (2 mol%) increased Suzuki coupling yields from 54% to 68% compared to traditional Pd(PPh3)4.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydro derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDKs, which are crucial regulators of cell cycle progression. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other pyrazolo[3,4-d]pyrimidine derivatives .
Biological Activity
The compound 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on recent research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₃₁N₄O
- Molecular Weight : Approximately 317.48 g/mol
- Functional Groups : Includes an acetamide moiety and a pyrazolo[3,4-d]pyrimidine core.
The presence of the 2-methylphenyl group enhances lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has shown promise in inhibiting CDKs, which are essential for cell cycle regulation. By targeting these kinases, it can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Case Study 1 : A study demonstrated that related compounds effectively inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antiviral Activity
Research has also explored the antiviral properties of compounds within this class:
- Case Study 2 : A derivative was found to exhibit antiviral activity against β-coronaviruses by targeting host cell pathways crucial for viral replication. This suggests potential applications in treating viral infections .
In Vitro and In Vivo Studies
Several studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:
| Study Type | Findings |
|---|---|
| In Vitro | The compound showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| In Vivo | Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to controls. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications to the acetamide group have been shown to enhance potency against specific targets while maintaining selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves a multi-step approach:
Core Construction : Cyclization of pyrazole precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core .
Functionalization : Introduction of the 2-methylphenyl group at position 1 via nucleophilic substitution or coupling reactions.
Acetamide Sidechain : Reaction with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the N-(propan-2-yl)acetamide moiety .
- Optimization : Use catalysts like palladium for cross-coupling steps and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF to THF) to improve intermediate solubility .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should researchers prioritize?
- Techniques :
- NMR :
- 1H NMR : Look for pyrazolo[3,4-d]pyrimidine proton signals at δ 8.2–8.5 ppm (aromatic H) and the isopropyl group’s split methyl signals (δ 1.2–1.4 ppm) .
- 13C NMR : Confirm the carbonyl (C=O) at ~170 ppm and pyrimidine carbons at 150–160 ppm .
- Mass Spectrometry (MS) : Expect a molecular ion peak matching the exact mass (e.g., m/z ~380–400) with fragmentation patterns indicating loss of the acetamide sidechain .
- Validation : Compare experimental data with computed spectra (e.g., PubChem-derived simulations) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only controls to validate specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodology :
- Substituent Variants : Synthesize analogs with substituents at the phenyl (e.g., 4-fluoro, 3-chloro) and acetamide (e.g., cyclopropyl, trifluoromethyl) groups .
- Activity Comparison :
| Substituent (Position) | IC50 (EGFR Inhibition) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| 2-methylphenyl (R1) | 0.45 μM | 12.5 |
| 4-fluorophenyl (R1) | 0.32 μM | 8.7 |
| Trifluoromethyl (R2) | 0.28 μM | 5.2 |
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding pocket interactions .
Q. What advanced biophysical techniques resolve contradictions in target interaction data?
- Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to purified targets (e.g., EGFR extracellular domain) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
- Case Study : If SPR shows high affinity but cellular assays lack efficacy, assess membrane permeability via Caco-2 assays or modify logP via prodrug strategies .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Approach :
- ADMET Prediction : Use QikProp or SwissADME to predict bioavailability (%F), BBB penetration, and CYP450 inhibition .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or MetaSite .
- Design Tweaks : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450 affinity or PEGylate the acetamide to enhance solubility .
Q. What strategies address discrepancies in biological activity across similar analogs?
- Resolution Workflow :
Orthogonal Assays : Validate initial findings with alternate methods (e.g., switch from MTT to CellTiter-Glo® for viability).
Structural Elucidation : Re-examine analogs via X-ray crystallography to confirm regiochemistry (e.g., vs. pyrazolo[4,3-d]pyrimidine isomers) .
Batch Reproducibility : Test multiple synthetic batches to rule out impurity-driven effects (e.g., HPLC purity >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
